肌酸柠檬酸盐

描述

Creatine, a molecule synthesized mainly in the liver, kidneys, and pancreas, plays a crucial role in energy storage and supply, especially in tissues with high energy demands. It is transported into cells via the Na+/Cl−-dependent creatine transporter (CRT) and participates in the reversible transphosphorylation reaction catalyzed by creatine kinase (CK), producing phosphocreatine (PCr) and aiding in cellular bioenergetics (Bonilla et al., 2021).

Synthesis Analysis

Creatine monohydrate can be synthesized from N-methylglycine (sarcosine) and cyanamide in a reaction that illustrates the electrophilic nature of nitriles and the nucleophilic nature of amines. This synthesis, applicable in educational settings, underscores basic organic chemistry principles (Smith & Tan, 2006).

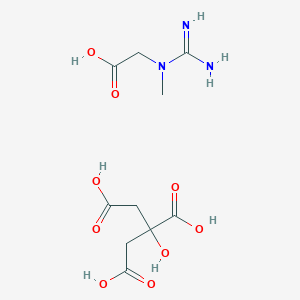

Molecular Structure Analysis

The molecular structure of creatine features a guanidinium cation that can form salts with various anions, including citrate. This property enhances its water solubility and bioavailability. The structure-function relationship of creatine and its derivatives plays a significant role in its biological efficacy and potential therapeutic applications (Gufford et al., 2010).

Chemical Reactions and Properties

Creatine participates in a key bioenergetic reaction catalyzed by creatine kinase, where it is converted to phosphocreatine (PCr) and adenosine diphosphate (ADP), facilitating the rapid regeneration of adenosine triphosphate (ATP) in active muscles. This reaction is central to the energy buffering and rapid energy supply in tissues with high ATP turnover rates (Brosnan et al., 2011).

Physical Properties Analysis

Creatine's solubility in water and its stability in solution are critical for its biological function and supplementation efficacy. The physicochemical properties, such as solubility and partition coefficient, of different creatine salts (e.g., citrate, hydrochloride) influence their absorption and utilization in the body. Creatine citrate, specifically, shows a distinct profile in terms of solubility and bioavailability, which is important for dietary supplements (Gufford et al., 2010).

Chemical Properties Analysis

The chemical behavior of creatine, including its interactions with enzymes, transporters, and other molecules within cells, underpins its role in metabolic processes and energy management. Creatine's ability to form stable phosphocreatine and interact with creatine kinase is foundational to its energy buffering capacity in muscle and brain tissues. The understanding of these interactions is crucial for leveraging creatine's therapeutic potential in various diseases (Joncquel-Chevalier Curt et al., 2015).

科学研究应用

性能增强和肌肉生物化学:肌酸盐补充,包括肌酸柠檬酸盐等形式,已被发现可以增强高强度运动的表现。它通过增加肌内肌酸浓度来实现这一点,这有助于预防ATP耗尽,刺激蛋白质合成,并稳定生物膜。这在涉及重复短暂高强度体力活动的活动中尤为有益 (Bemben & Lamont, 2005)。

对有氧能力的影响:研究还表明,肌酸盐补充可能在有氧跑步活动中使用,而不会对表现产生不利影响。这一发现对从事耐力运动的运动员来说具有重要意义 (Smith et al., 2011)。

对肾功能的影响:研究已经调查了肌酸盐补充对肾功能的影响。研究结果表明,长期高剂量的肌酸盐补充不会引发健康个体的任何肾功能障碍,这对肌酸盐补充的安全性至关重要 (Gualano et al., 2008)。

肌肉再生和康复:肌酸盐补充已被探讨其在肌肉再生和康复中的潜力。然而,研究结果不一,表明在这一领域需要更多研究以充分了解其功效 (Crassous et al., 2009)。

肌肉表现以外的临床应用:除了在运动和锻炼中的应用外,肌酸盐在各种临床应用中显示出潜在的治疗益处,如神经退行性疾病(如帕金森病、亨廷顿病)、糖尿病、骨关节炎,甚至在纤维肌痛和衰老等疾病中 (Kreider et al., 2017)。

不同人群中的安全性和有效性:关于肌酸盐补充的安全性和有效性的研究,包括在特定人群(如女性)中的研究表明,它不会增加与肾脏和肝功能相关的不良结果或并发症的风险 (de Guingand et al., 2020)。

属性

IUPAC Name |

2-[carbamimidoyl(methyl)amino]acetic acid;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.C4H9N3O2/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-7(4(5)6)2-3(8)9/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);2H2,1H3,(H3,5,6)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBBREGJRSROLGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=N)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

331942-94-0, 331942-93-9 | |

| Record name | Glycine, N-(aminoiminomethyl)-N-methyl-, 2-hydroxy-1,2,3-propanetricarboxylate (3:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331942-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, N-(aminoiminomethyl)-N-methyl-, 2-hydroxy-1,2,3-propanetricarboxylate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331942-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

323.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Creatine citrate | |

CAS RN |

331942-94-0, 177024-62-3 | |

| Record name | Glycine, N-(aminoiminomethyl)-N-methyl-, 2-hydroxy-1,2,3-propanetricarboxylate (3:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-[carbamimidoyl(methyl)amino]acetic acid citrate salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

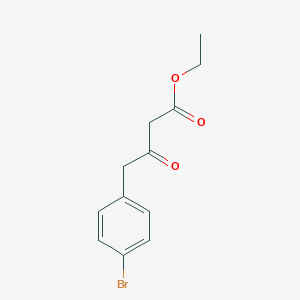

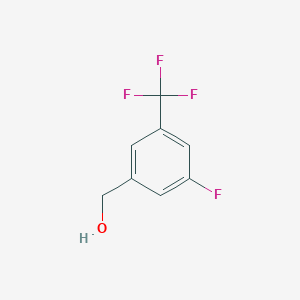

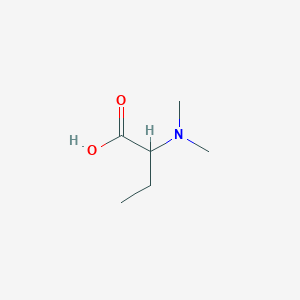

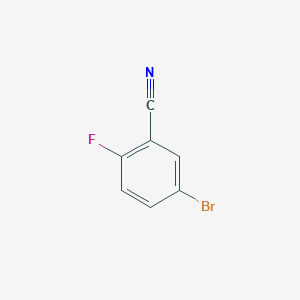

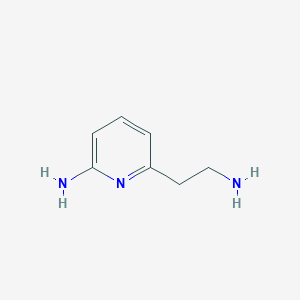

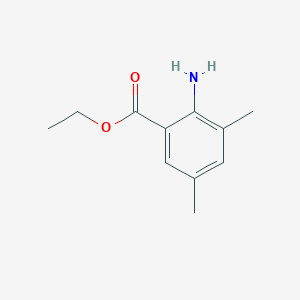

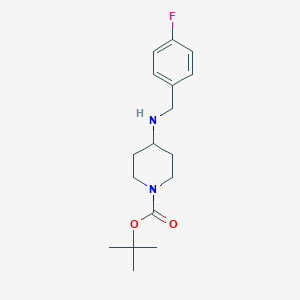

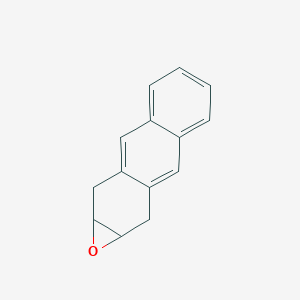

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-hydroxypropanoic acid](/img/structure/B68933.png)